1-Amino-3-methyl-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of a carboxylic acid with an amine.
Industrial Production: Industrial synthesis may involve the use of glucosamine hydrochloride and sodium pyruvate in the presence of sodium carbonate, followed by further refinement steps to improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
- Oxidation can yield carboxylic acids or ketones.
- Reduction typically produces amines or alcohols.
- Substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1-Amino-3-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 1-Amino-3-methyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole-2-carboxamide
- 3-Amino-1-methyl-1H-pyrazole
- 4-Methyl-2-oxo-3-pyrroline-2-carboxamide
Uniqueness: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-amino-3-methylpyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-3-9(8)5(4)6(7)10/h2-3H,8H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRYNBQRLFBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620547 | |
Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310436-79-4 | |
Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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